molecular formula C6H3Cl2N3 B15330762 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine

2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B15330762
M. Wt: 188.01 g/mol
InChI Key: NXWZOEXJVYJWSN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with suitable reagents can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10)

InChI Key

NXWZOEXJVYJWSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)Cl

Origin of Product

United States

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